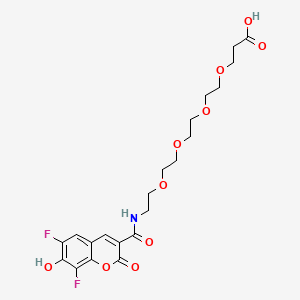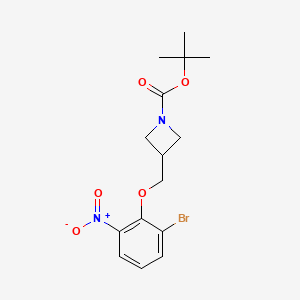
tert-Butyl 3-((2-bromo-6-nitrophenoxy)methyl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-((2-bromo-6-nitrophenoxy)methyl)azetidine-1-carboxylate is a complex organic compound that features a unique azetidine ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((2-bromo-6-nitrophenoxy)methyl)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-bromo-6-nitrophenol with tert-butyl 3-azetidine-1-carboxylate in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 3-((2-bromo-6-nitrophenoxy)methyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amine.
Oxidation: The phenoxy group can be oxidized to form quinones.
Common Reagents and Conditions
Nucleophilic substitution: Sodium azide or potassium thiocyanate in DMF.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Nucleophilic substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of 2-amino-6-bromophenoxy derivatives.
Oxidation: Formation of quinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl 3-((2-bromo-6-nitrophenoxy)methyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Wirkmechanismus
The mechanism of action of tert-Butyl 3-((2-bromo-6-nitrophenoxy)methyl)azetidine-1-carboxylate is primarily based on its ability to interact with various molecular targets. The azetidine ring can engage in hydrogen bonding and van der Waals interactions, while the phenoxy and nitro groups can participate in electron transfer processes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 3-oxoazetidine-1-carboxylate
- tert-Butyl 3-methoxypyrrolidine-1-carboxylate
- tert-Butyl 4-((E)-but-1-en-3-yn-1-yl)-3-((tert-butyl(dimethyl)silyl)oxy)-1H-indole-1-carboxylate
Uniqueness
tert-Butyl 3-((2-bromo-6-nitrophenoxy)methyl)azetidine-1-carboxylate stands out due to its combination of a bromine atom, a nitro group, and an azetidine ring
Eigenschaften
Molekularformel |
C15H19BrN2O5 |
|---|---|
Molekulargewicht |
387.23 g/mol |
IUPAC-Name |
tert-butyl 3-[(2-bromo-6-nitrophenoxy)methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C15H19BrN2O5/c1-15(2,3)23-14(19)17-7-10(8-17)9-22-13-11(16)5-4-6-12(13)18(20)21/h4-6,10H,7-9H2,1-3H3 |
InChI-Schlüssel |
UONCEYPSOBCGPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)COC2=C(C=CC=C2Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


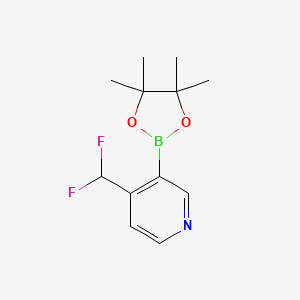

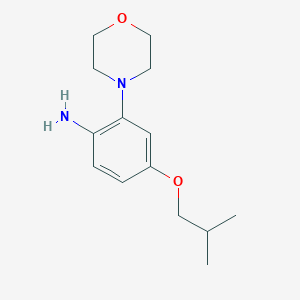


![3-[3-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13719711.png)
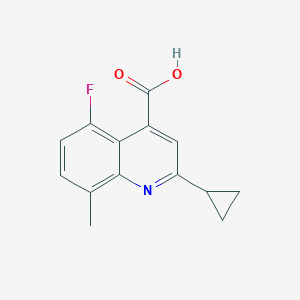

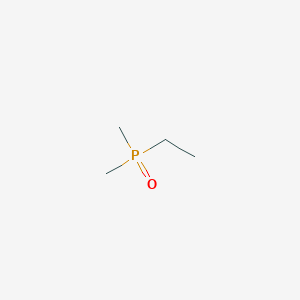

![3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B13719734.png)
![3-[4-(4-tert-Butyl-benzyloxy)-3-ethoxy-phenyl]-acrylic acid](/img/structure/B13719739.png)

